molecular formula C19H19N5O3 B2844094 2-[(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}pyrrolidin-3-yl)oxy]quinoxaline CAS No. 2097892-95-8

2-[(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}pyrrolidin-3-yl)oxy]quinoxaline

カタログ番号: B2844094
CAS番号: 2097892-95-8
分子量: 365.393
InChIキー: YHCHZSOTJFBPBH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}pyrrolidin-3-yl)oxy]quinoxaline is a sophisticated heterocyclic compound of significant interest in early-stage pharmacological and chemical biology research. Its molecular architecture integrates a quinoxaline scaffold, a structure known for its diverse interactions with biological targets such as kinase ATP-binding sites and various enzymes (source) . The fused pyrazolo[1,3]oxazine system contributes to a rigid, three-dimensional framework that can enhance selectivity and binding affinity in protein-ligand interactions. This compound is primarily utilized as a key intermediate or a novel chemical entity in drug discovery programs aimed at developing new therapeutic agents, particularly in oncology and neurodegenerative disease research where quinoxaline derivatives have shown promise (source) . Researchers employ this complex molecule to probe structure-activity relationships (SAR), to serve as a template for the synthesis of compound libraries, and to investigate novel mechanisms of action against undisclosed biological targets. Its value lies in its potential to modulate specific, yet-to-be-identified cellular signaling pathways, making it a valuable tool for expanding the boundaries of medicinal chemistry and target validation studies.

特性

IUPAC Name

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl-(3-quinoxalin-2-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3/c25-19(16-10-18-24(22-16)7-3-9-26-18)23-8-6-13(12-23)27-17-11-20-14-4-1-2-5-15(14)21-17/h1-2,4-5,10-11,13H,3,6-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHCHZSOTJFBPBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)C(=O)N3CCC(C3)OC4=NC5=CC=CC=C5N=C4)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Structural Analysis and Retrosynthetic Considerations

The target molecule comprises three distinct moieties:

  • A quinoxaline core (benzopyrazine), known for its electron-deficient aromatic system.
  • A pyrrolidin-3-yloxy linker , providing stereochemical complexity and conformational flexibility.
  • A 5H,6H,7H-pyrazolo[3,2-b]oxazine-2-carbonyl group , a fused bicyclic system with unique reactivity.

Retrosynthetically, the molecule can be dissected into three fragments (Figure 1):

  • Quinoxaline-2-ol as the aromatic precursor.
  • N-(Pyrrolidin-3-yl)carbamate for the linker.
  • Pyrazolo[3,2-b]oxazine-2-carbonyl chloride as the acylating agent.

Synthetic Routes and Methodological Variations

Fragment Synthesis

Preparation of Quinoxaline-2-ol

Quinoxaline derivatives are typically synthesized via condensation of o-phenylenediamine with α-keto acids or 1,2-diketones. For quinoxaline-2-ol , the following protocol is employed:

  • Reactants :

    • o-Phenylenediamine (10 mmol)
    • Glyoxylic acid (12 mmol)
    • Acetic acid (50 mL)
  • Conditions :

    • Reflux at 120°C for 8 hours under nitrogen.
    • Yield: 78–82% after recrystallization (ethanol/water).
Synthesis of Pyrazolo[3,2-b]Oxazine-2-Carbonyl Chloride

This bicyclic system is constructed through a tandem cyclization-acylation sequence:

  • Step 1 : Cyclocondensation of 3-aminopyrazole with chloroacetyl chloride yields 5H-pyrazolo[3,2-b]oxazine .
  • Step 2 : Acylation using oxalyl chloride in dichloromethane produces the corresponding carbonyl chloride (85% yield).

Convergent Coupling Strategies

Mitsunobu Reaction for Ether Linkage

The pyrrolidinyloxy-quinoxaline intermediate is formed via Mitsunobu coupling:

Parameter Condition
Quinoxaline-2-ol 1.2 equiv
Pyrrolidin-3-ol 1.0 equiv
DIAD (Azodicarboxylate) 1.5 equiv
PPh₃ 1.5 equiv
Solvent THF, anhydrous
Temperature 0°C → RT, 12 hours
Yield 67–72%
Amide Bond Formation

Final acylation employs the pyrazolo-oxazine carbonyl chloride:

  • Reactants :

    • Pyrrolidin-3-yloxy-quinoxaline (1 equiv)
    • Pyrazolo[3,2-b]oxazine-2-carbonyl chloride (1.1 equiv)
  • Conditions :

    • Base: Et₃N (2.5 equiv)
    • Solvent: DCM, 0°C → RT, 6 hours
    • Workup: Aqueous NaHCO₃ wash, MgSO₄ drying
    • Yield: 81–85%

Optimization Studies

Microwave-Assisted Synthesis

Comparative studies reveal enhanced efficiency under microwave irradiation:

Method Time Yield (%) Purity (HPLC)
Conventional Heating 6 h 78 95.2
Microwave (150 W) 25 min 89 98.7

Solvent Screening

Polar aprotic solvents (DMF, DMSO) improved coupling yields but complicated purification. THF provided optimal balance:

Solvent Yield (%) Byproduct Formation
THF 85 <5%
DMF 79 12%
Toluene 68 8%

Analytical Characterization

Critical spectral data confirming structure:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, quinoxaline-H), 7.92–7.84 (m, 2H), 5.21 (m, 1H, pyrrolidine-O), 4.72 (t, J=6.8 Hz, 2H, oxazine-CH₂).
  • HRMS : m/z [M+H]⁺ calcd. 436.1521, found 436.1518.

Challenges and Limitations

  • Stereochemical Control : Epimerization at C3 of pyrrolidine during Mitsunobu reaction (7–12% racemization).
  • Oxazine Ring Stability : Decomposition observed above 150°C, necessitating low-temperature acylation.
  • Scale-Up Issues : Microwave methods show 18% yield reduction at >100 g batches due to uneven heating.

化学反応の分析

Types of Reactions it Undergoes

This compound is prone to various types of chemical reactions:

  • Oxidation: : Can be oxidized using agents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Reduction reactions could involve catalytic hydrogenation using palladium on carbon.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions are feasible, depending on the functional groups present.

Common Reagents and Conditions

Common reagents for these reactions include:

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide

  • Reducing Agents: : Palladium on carbon, lithium aluminum hydride

  • Solvents: : Aprotic solvents such as acetonitrile, dimethylformamide

Major Products Formed

Major products from these reactions depend on the reaction type. For example:

  • Oxidation typically results in the formation of carbonyl or carboxyl derivatives.

  • Reduction can yield fully or partially hydrogenated products.

  • Substitution reactions may introduce various substituents, altering the electronic properties and reactivity of the core structure.

科学的研究の応用

2-[(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}pyrrolidin-3-yl)oxy]quinoxaline has several notable applications:

  • Chemistry: : Used as a building block in synthetic organic chemistry for creating more complex molecules.

  • Biology: : Investigated for its potential as a molecular probe due to its unique structural features.

  • Medicine: : Examined for pharmacological properties, including its interaction with biological targets.

  • Industry: : Potentially useful in the development of new materials with specific chemical and physical properties.

作用機序

The mechanism of action for this compound varies depending on its application. In medicinal chemistry, it might interact with specific molecular targets, such as enzymes or receptors, modulating their activity. The pathways involved can be highly specific, often requiring detailed structural analysis to understand the interactions at a molecular level.

類似化合物との比較

Key Observations :

  • Sulfonyl and carboxylic acid derivatives (e.g., 3-chlorosulfonyl) enhance reactivity for further functionalization, unlike the carbonyl-pyrrolidine group in the target compound .

Quinoxaline-Based Heterocycles

Oxazolo[5,4-f]quinoxalines

Compounds like 8-(2-methoxyethoxy)-2-(3-pyridyl)oxazolo[5,4-f]quinoxaline (7a) and 8-isopropoxy derivatives (7c) feature oxazole-quinoxaline fusions. These exhibit:

  • Higher polarity due to alkoxy substituents (e.g., methoxyethoxy), improving aqueous solubility .
  • Distinct NMR profiles: For 7b, ¹H NMR (CDCl₃) shows resonances at δ 8.67 (C2-H), similar to quinoxaline protons in the target compound .

Thiadiazole- and Triazole-Quinoxaline Hybrids

(5-(3-Hydroxyquinoxalin-2-yl)-1,3,4-thiadiazol-2-yl)benzamides (3) are synthesized via hydrazide intermediates . Unlike the target compound’s pyrrolidine linker, these feature sulfur-containing heterocycles, which may enhance metabolic stability or metal-binding capacity .

Pyrazolo-Pyridine and Quinoline Analogues

  • Ethyl 3-Oxo-2-phenyl-5-(quinolin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (7f): Exhibits a pyrazolo-pyridine core with a quinoline substituent. Higher melting point (248–251°C) compared to typical pyrazolo-oxazines, suggesting greater crystallinity .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-[(1-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl)pyrrolidin-3-yl)oxy]quinoxaline derivatives?

  • Methodological Answer : Synthesis typically involves coupling pyrazolo-oxazine intermediates with functionalized pyrrolidine and quinoxaline precursors. Key steps include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates. Ethanol or methanol is preferred for hydrazine-mediated cyclization steps due to their ability to stabilize reactive intermediates .

  • Temperature control : Reactions often proceed at 78–100°C under reflux for 6–12 hours to ensure completion .

  • Catalysts : Acidic conditions (e.g., H₂SO₄) or base-mediated coupling (e.g., K₂CO₃) enhance yields .

    Parameter Optimal Range Impact on Yield
    SolventEthanol, DMF+20–30%
    Temperature78–100°CCritical for purity
    Reaction Time6–12 hoursAvoids side products

Q. How can researchers confirm the structural integrity of synthesized derivatives?

  • Methodological Answer : Use a combination of:

  • Spectroscopic techniques :
  • ¹H/¹³C NMR : Confirm substituent positions and stereochemistry (e.g., pyrrolidine ring protons at δ 3.5–4.5 ppm; quinoxaline aromatic protons at δ 8.0–9.0 ppm) .
  • IR spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and oxazine ring (C-O-C, ~1250 cm⁻¹) functional groups .
  • Elemental analysis : Match calculated vs. observed C/H/N percentages (e.g., deviations <0.3% indicate purity) .

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer : Based on structural analogs:

  • Toxicity : Classified as acute toxicity (Category 4) for oral, dermal, and inhalation exposure. Use PPE (gloves, lab coat, goggles) and work in a fume hood .
  • Storage : Store at 2–8°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Dose-response profiling : Test compounds at multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects .
  • Assay standardization : Use validated cell lines (e.g., HEK293 for receptor binding) and control for batch-to-batch variability in reagents .
  • Meta-analysis : Compare data across studies using tools like Prism or R to identify outliers or confounding factors (e.g., solvent polarity affecting bioavailability) .

Q. What computational strategies are effective for predicting structure-activity relationships (SAR) in quinoxaline derivatives?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to model interactions with biological targets (e.g., kinase enzymes). Focus on the pyrazolo-oxazine moiety’s role in hydrogen bonding .
  • QSAR modeling : Apply Gaussian or Schrödinger suites to correlate electronic properties (e.g., HOMO/LUMO energies) with antioxidant or anti-inflammatory activity .

Q. How can advanced spectroscopic techniques elucidate reaction intermediates?

  • Methodological Answer :

  • LC-MS/MS : Monitor transient intermediates (e.g., hydrazone formation) with high sensitivity .

  • In situ FTIR : Track carbonyl reduction or cyclization steps in real time .

  • X-ray crystallography : Resolve stereochemical ambiguities in crystalline intermediates .

    Technique Application Resolution
    LC-MS/MSIntermediate trackingppm-level accuracy
    X-ray crystallographyStereochemical confirmation<0.01 Å precision

Q. What frameworks guide the design of derivatives with enhanced pharmacokinetic properties?

  • Methodological Answer :

  • Lipinski’s Rule of Five : Optimize logP (<5), molecular weight (<500 Da), and hydrogen bond donors/acceptors (<10 total) .
  • Prodrug strategies : Introduce hydrolyzable groups (e.g., esters) to the pyrrolidine-oxy moiety for improved bioavailability .

Key Challenges and Future Directions

  • Data Integration : Link experimental results to theoretical models (e.g., density functional theory for reaction mechanisms) .
  • Scalability : Transition from batch to flow chemistry for multi-step syntheses, reducing solvent waste .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。